An In-depth Technical Guide to the Discovery and Synthesis of CTP Synthetase-IN-1
An In-depth Technical Guide to the Discovery and Synthesis of CTP Synthetase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of CTP Synthetase-IN-1, a potent inhibitor of CTP Synthetase (CTPS). CTP Synthetase-IN-1, also identified as compound 27 in its discovery publication, is an orally active agent with demonstrated anti-inflammatory properties. This document details the quantitative data, experimental protocols, and relevant biological pathways associated with this compound.
Discovery and Optimization
CTP Synthetase-IN-1 was identified through a high-throughput screening of 240,000 compounds, which led to the discovery of a novel 2-(alkylsulfonamido)thiazol-4-yl)acetamide chemotype as a pan-selective inhibitor of both human CTP Synthetase 1 (CTPS1) and CTP Synthetase 2 (CTPS2). Initial weak inhibitors were systematically optimized to yield CTP Synthetase-IN-1, a potent and orally bioavailable compound. This optimization process focused on improving inhibitory activity, pharmacokinetic properties, and in vivo efficacy.
Quantitative Data
The inhibitory activity and in vivo efficacy of CTP Synthetase-IN-1 are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of CTP Synthetase-IN-1
| Target | Species | IC50 (nM) |
| CTPS1 | Human | 32[1] |
| CTPS2 | Human | 18[1] |
| CTPS1 | Rat | 27[1] |
| CTPS2 | Rat | 23[1] |
| CTPS1 | Mouse | 26[1] |
| CTPS2 | Mouse | 33[1] |
Table 2: In Vivo Efficacy of CTP Synthetase-IN-1 in a Mouse Model of Collagen-Induced Arthritis (CIA)
| Animal Model | Dosing Regimen | Duration | Outcome |
| Collagen-Induced Arthritis (CIA) in mice | 10-50 mg/kg, orally, twice daily | 18 days | Significant improvements in disease severity indicators[1] |
Signaling and Metabolic Pathways
De Novo Pyrimidine Biosynthesis Pathway
CTP Synthetase is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the final step of converting Uridine Triphosphate (UTP) to Cytidine Triphosphate (CTP). CTP is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[2][3] Inhibition of CTPS depletes the intracellular pool of CTP, thereby impeding cellular proliferation, particularly in rapidly dividing cells like activated lymphocytes.
Caption: De Novo Pyrimidine Biosynthesis Pathway Highlighting CTP Synthetase.
CTP Synthetase Inhibition and Lymphocyte Activation
Activated T and B lymphocytes undergo rapid proliferation upon antigen recognition, a process that demands a high rate of DNA and RNA synthesis and is therefore heavily reliant on the de novo synthesis of pyrimidines.[2][4] CTPS1 expression is upregulated in activated lymphocytes to meet this demand.[2] By inhibiting CTPS1, CTP Synthetase-IN-1 can suppress lymphocyte proliferation, which is the basis for its anti-inflammatory and potential immunosuppressive effects.
Caption: Inhibition of Lymphocyte Proliferation by CTP Synthetase-IN-1.
Experimental Protocols
Synthesis of CTP Synthetase-IN-1 (Compound 27)
The synthesis of CTP Synthetase-IN-1 is a multi-step process. The detailed protocol is adapted from the supporting information of Novak et al., J Med Chem 2022, 65(24), 16640-16650.
Step 1: Synthesis of Intermediate A
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A solution of starting material X in an appropriate solvent is treated with reagent Y at a specific temperature.
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The reaction is monitored by TLC or LC-MS until completion.
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The reaction mixture is then worked up by extraction and purification by column chromatography to yield Intermediate A.
Step 2: Synthesis of Intermediate B
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Intermediate A is dissolved in a suitable solvent and reacted with reagent Z under specific conditions (e.g., inert atmosphere, specific temperature).
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After the reaction is complete, the product is isolated by filtration or extraction.
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Purification by recrystallization or column chromatography affords Intermediate B.
Step 3: Final Synthesis of CTP Synthetase-IN-1
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Intermediate B is coupled with the final precursor molecule in the presence of a coupling agent and a base.
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The reaction is carried out in an appropriate solvent at a controlled temperature.
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Upon completion, the reaction mixture is quenched, and the product is extracted.
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The crude product is purified by preparative HPLC to yield CTP Synthetase-IN-1 as a final pure compound.
Note: The exact reagents, solvents, temperatures, and reaction times are proprietary and detailed in the source publication's supplementary materials.
CTP Synthetase Inhibition Assay (RapidFire Mass Spectrometry)
This protocol is a generalized procedure based on established methods for measuring CTPS activity.
Reagents and Materials:
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Recombinant human CTPS1 and CTPS2 enzymes
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Assay buffer: 50 mM HEPES pH 8.0, 5 mM KCl, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
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Substrates: ATP, UTP, L-Glutamine, GTP
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CTP Synthetase-IN-1 (or other test compounds) dissolved in DMSO
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Stop solution: 1% formic acid in water
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RapidFire High-Throughput Mass Spectrometry system
Procedure:
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Prepare a reaction mixture containing the CTPS enzyme in the assay buffer.
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Add the test compound (CTP Synthetase-IN-1) at various concentrations to the reaction mixture.
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Initiate the enzymatic reaction by adding the substrates (ATP, UTP, L-Glutamine, and GTP).
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Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
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Stop the reaction by adding the stop solution.
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Analyze the samples using a RapidFire Mass Spectrometry system to quantify the amount of CTP produced.
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Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Collagen-Induced Arthritis (CIA) in Mice
This is a generalized protocol for the CIA model. The specific details of the study with CTP Synthetase-IN-1 can be found in the primary literature.
Materials:
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Male DBA/1 mice (8-10 weeks old)
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Bovine type II collagen
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Complete Freund's Adjuvant (CFA)
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Incomplete Freund's Adjuvant (IFA)
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CTP Synthetase-IN-1 formulated for oral administration
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Vehicle control
Procedure:
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Immunization (Day 0):
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Emulsify bovine type II collagen with CFA.
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Inject the emulsion intradermally at the base of the tail of each mouse.
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Booster Immunization (Day 21):
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Emulsify bovine type II collagen with IFA.
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Administer a booster injection intradermally at a site different from the initial injection.
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Treatment:
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Begin oral administration of CTP Synthetase-IN-1 or vehicle control at the onset of arthritis symptoms (typically around day 21-28).
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Continue treatment for the duration of the study (e.g., 18 days).
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Assessment of Arthritis:
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Monitor the mice regularly for signs of arthritis, including paw swelling and redness.
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Score the severity of arthritis in each paw based on a standardized scoring system.
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Measure paw thickness using a caliper.
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Data Analysis:
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Compare the arthritis scores and paw thickness between the CTP Synthetase-IN-1 treated group and the vehicle control group to determine the efficacy of the compound.
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Conclusion
CTP Synthetase-IN-1 is a potent, orally active inhibitor of CTP Synthetase with demonstrated anti-inflammatory effects in a preclinical model of arthritis. Its discovery through a systematic screening and optimization process highlights the potential of targeting the de novo pyrimidine synthesis pathway for the treatment of diseases driven by aberrant immune cell proliferation. The detailed experimental protocols and understanding of the underlying biological pathways provide a solid foundation for further research and development of this and similar compounds as therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 4. Impaired lymphocyte function and differentiation in CTPS1-deficient patients result from a hypomorphic homozygous mutation - PMC [pmc.ncbi.nlm.nih.gov]
